2,3,4-Trihydroxy-6-methylcyclohexanone
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Overview
Description
2,3,4-Trihydroxy-6-methylcyclohexanone, also known as 2,3,4-Trihydroxy-6-methylcyclohexane-1-one or simply THMCH, is a cyclic ketone compound that has been the subject of scientific research due to its potential applications in the fields of medicine and biochemistry. THMCH is a natural product that can be found in various plants, such as the Chinese herb Salvia miltiorrhiza, and has been shown to possess a range of biological activities.
Scientific Research Applications
Microorganism Metabolites : Müller et al. (1986) identified (2S, 3R, 4R, 6R)-2,3,4-Trihydroxy-6-methylcyclohexanone from two strains of Actinomycetes, highlighting its potential as a metabolite in microbiological research (Müller et al., 1986).
Oxidation Studies : Atlamsani et al. (1993) studied the oxidation of 2-methylcyclohexanone by dioxygen, catalyzed by vanadium-containing heteropolyanions, showcasing its role in oxidation reactions (Atlamsani et al., 1993).
Clathrate Formation : Barton et al. (2015) explored how 3- and 4-methylcyclohexanone are uniquely included in their higher energy axial methyl conformations in clathrates, demonstrating its significance in host-guest chemistry (Barton et al., 2015).
Heterogeneous Catalysis : Tanaka et al. (1974) investigated the competitive hydrogenation of cyclohexanone and methylcyclohexanones over group VIII metals, providing insights into catalysis involving these compounds (Tanaka et al., 1974).
Synthetic Applications : Sun et al. (2008) utilized 2-bromo-3-methylcyclohexanone in the synthesis of tetrahydrodibenzothiophene derivatives, demonstrating its utility in organic synthesis (Sun et al., 2008).
Liquid-Crystalline Materials : Bock et al. (2006) synthesized alkoxycarbonyl-substituted triphenylenes from 4-methylcyclohexanone, highlighting its application in creating materials for organic optoelectronics (Bock et al., 2006).
Conformational Analysis : Pivnenko et al. (2003) investigated the conformational states of 3R-methylcyclohexanone derivatives using NMR and molecular simulation, contributing to the understanding of stereochemistry in cyclohexanone derivatives (Pivnenko et al., 2003).
properties
CAS RN |
106750-01-0 |
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Product Name |
2,3,4-Trihydroxy-6-methylcyclohexanone |
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2,3,4-trihydroxy-6-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H12O4/c1-3-2-4(8)6(10)7(11)5(3)9/h3-4,6-8,10-11H,2H2,1H3 |
InChI Key |
FQFXYFNHFVFHPV-UHFFFAOYSA-N |
SMILES |
CC1CC(C(C(C1=O)O)O)O |
Canonical SMILES |
CC1CC(C(C(C1=O)O)O)O |
synonyms |
2,3,4-Trihydroxy-6-methylcyclohexanone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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